molecular formula C13H17N3O2 B1345281 tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate CAS No. 956485-62-4

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

Cat. No. B1345281
M. Wt: 247.29 g/mol
InChI Key: HCQHANLFBAKUFB-UHFFFAOYSA-N
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Description

The compound tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate is a chemical of interest in various fields of research, particularly in the development of pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can include the formation of intermediate products, such as tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Another example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which involves a one-pot, two-step telescoped sequence starting from readily available materials . These methods could potentially be adapted for the synthesis of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography and NMR spectroscopy. For instance, tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate has been described to have a pyrrolidinone ring in an envelope conformation . Such structural analyses are crucial for understanding the chemical behavior and potential interactions of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate.

Chemical Reactions Analysis

The reactivity of related compounds can provide insights into possible reactions that tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate might undergo. For example, 3-Hydroxy-1H-pyrrole reacts readily with mild electrophiles at the 2-position . Additionally, the reaction of tert-butyl esters with singlet oxygen has been shown to yield peroxidic intermediates that can further react with nucleophiles to yield substituted pyrroles . These reactions are important for understanding the chemical versatility and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the crystal and molecular structure of related compounds can be stabilized by intramolecular hydrogen bonds, as seen in the case of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These properties are essential for predicting the solubility, stability, and reactivity of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Intermediates : tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate serves as a key intermediate in the synthesis of various N-substituted pyrrolidin-3-ylmethanamine compounds. An efficient seven-step process starting from itaconic acid ester has been developed for the synthesis of this compound, highlighting its importance in the generation of drug intermediates. This synthesis pathway is notable for its simplicity, cost-efficiency, and environmental friendliness, making it an attractive option for large-scale production (Geng Min, 2010).

Regioselectivity and Reaction Media : In a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, the importance of reaction media and regioselectivity was demonstrated. The use of specific conditions allowed for the high regioselectivity formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles, showcasing the versatility of tert-butyl substituted compounds in facilitating selective chemical transformations (M. Martins et al., 2012).

Formation of Unstable Pyrroles via Flash Vacuum Pyrolysis : The unstable compound 3-hydroxy-1H-pyrrole was obtained in significant yield through the flash vacuum pyrolysis of a tert-butyl substituted precursor. This study highlights the potential for using tert-butyl substituted compounds in the synthesis of unstable or reactive intermediates, which can further undergo selective reactions with electrophiles (L. Hill et al., 2009).

Applications in Organic Synthesis

Derivatives of Pyrrolo[2,3-d]pyrimidine : The reaction of tert-butyl substituted compounds with 4,6-dichloropyrimidine-5-carbaldehyde led to the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine. This work not only showcases the synthetic utility of tert-butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate derivatives but also opens new avenues for the synthesis of potential biologically active compounds (H. Zinchenko et al., 2018).

Efficent Access to N-(pyrrol-2-yl)amines : A series of N-(pyrrol-2-yl)amines were synthesized starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, illustrating the potential of tert-butyl substituted pyrrole derivatives as precursors in the synthesis of complex organic molecules. These compounds' crystal structures provided insights into their conformations and the effects of substitution on molecular properties (M. Macías et al., 2018).

Water Oxidation Catalysts : A new family of Ru complexes, synthesized using tert-butyl substituted pyridine ligands, showed promising activity in water oxidation reactions. This application underscores the importance of tert-butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate derivatives in the development of catalysts for environmental and energy-related processes (R. Zong & R. Thummel, 2005).

properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHANLFBAKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640147
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

CAS RN

956485-62-4
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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